N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1421477-18-0
VCID: VC4267915
InChI: InChI=1S/C14H12N6O2S/c21-13(17-14-16-11-4-5-22-7-12(11)23-14)9-2-1-3-10(6-9)20-8-15-18-19-20/h1-3,6,8H,4-5,7H2,(H,16,17,21)
SMILES: C1COCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Molecular Formula: C14H12N6O2S
Molecular Weight: 328.35

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.: 1421477-18-0

Cat. No.: VC4267915

Molecular Formula: C14H12N6O2S

Molecular Weight: 328.35

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide - 1421477-18-0

Specification

CAS No. 1421477-18-0
Molecular Formula C14H12N6O2S
Molecular Weight 328.35
IUPAC Name N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C14H12N6O2S/c21-13(17-14-16-11-4-5-22-7-12(11)23-14)9-2-1-3-10(6-9)20-8-15-18-19-20/h1-3,6,8H,4-5,7H2,(H,16,17,21)
Standard InChI Key OODNKNFCZQTTND-UHFFFAOYSA-N
SMILES C1COCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₄H₁₂N₆O₂S, with a molecular weight of 328.35 g/mol . Its IUPAC name derives from the benzamide backbone substituted at the 3-position with a 1H-tetrazol-1-yl group and at the amide nitrogen with a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl moiety. Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for potential π-π interactions in biological targets.

  • Tetrazole ring: A bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

  • Pyrano-thiazole system: A fused bicyclic structure combining oxygen and sulfur heteroatoms, which may influence solubility and binding affinity .

PropertyValueSource
CAS Number1421477-18-0
Molecular FormulaC₁₄H₁₂N₆O₂S
Molecular Weight328.35 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Synthetic Routes and Methodological Insights

While no explicit synthesis for this compound is documented in the literature, plausible routes can be inferred from analogous heterocyclic systems:

Pyrano-Thiazole Formation

The pyrano-thiazole scaffold may be constructed via cyclocondensation reactions. For example, bromo- or chloro-substituted pyrano-thiazoles (e.g., 2-bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole, CAS 1093107-56-2 ) are common intermediates. These can undergo nucleophilic substitution with benzamide derivatives under basic conditions .

Tetrazole Incorporation

The tetrazole ring is typically introduced via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (Sharpless conditions) . For this compound, 3-cyanobenzamide could serve as the precursor, with subsequent azide addition at the 3-position.

Amide Coupling

Final assembly likely involves coupling the pyrano-thiazole amine with 3-(1H-tetrazol-1-yl)benzoic acid using carbodiimide reagents (e.g., EDC/HOBt) .

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